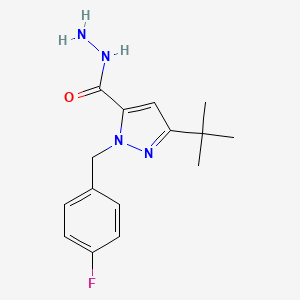

3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide

Description

Chemical Identity and Structural Characterization of 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide

Systematic Nomenclature and IUPAC Conventions

3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide represents a pyrazole derivative with specific substitution patterns that determine its chemical identity and properties. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines, the compound name is constructed to reflect its core structure and substituents.

The systematic name encompasses several key structural elements:

- The central heterocyclic core is a pyrazole ring system (1H-pyrazole)

- Position 3 contains a tert-butyl substituent

- Position 1 is substituted with a 4-fluorobenzyl group

- Position 5 features a carbohydrazide functional group

Alternative systematic names for this compound include:

- 1H-Pyrazole-5-carboxylic acid, 3-(1,1-dimethylethyl)-1-[(4-fluorophenyl)methyl]-, hydrazide

- 3-tert-Butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carbohydrazide

- 3-tert-Butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylic acid hydrazide

The compound follows standard heterocyclic numbering conventions, where the pyrazole nitrogen atoms occupy positions 1 and 2, with carbon atoms at positions 3, 4, and 5. The carbohydrazide group extends from position 5, creating a functional handle for potential chemical modifications.

Molecular Formula and Weight Analysis

The molecular formula of 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide is C₁₅H₁₉FN₄O, indicating the presence of 15 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 1 oxygen atom. This composition corresponds to a precise molecular weight of 290.34 g/mol.

The structural components can be broken down as follows:

| Structural Component | Formula Contribution | Molecular Mass Contribution |

|---|---|---|

| Pyrazole core | C₃H₃N₂ | 67.07 g/mol |

| tert-Butyl group | C₄H₉ | 57.12 g/mol |

| 4-Fluorobenzyl group | C₇H₆F | 109.13 g/mol |

| Carbohydrazide group | C₁H₃N₂O | 59.05 g/mol |

| Total | C₁₅H₁₉FN₄O | 290.34 g/mol |

The compound features a heterocyclic pyrazole ring substituted with three distinct functional groups that contribute to its physical and chemical properties. The tert-butyl group at position 3 introduces steric bulk and hydrophobicity, while the 4-fluorobenzyl substituent at position 1 contributes both aromatic character and a halogen atom. The carbohydrazide group at position 5 provides hydrogen bonding capabilities through its nitrogen and oxygen atoms.

Computational predictions suggest a density of approximately 1.22±0.1 g/cm³ and a pKa value of 12.07±0.10, indicating weak acid properties of the compound.

Crystallographic Data and X-ray Diffraction Studies

3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide exists as a crystalline solid with a well-defined melting point of 183-185°C. The compound typically appears as white crystals under standard conditions.

While specific X-ray crystallographic data for this exact compound is limited in available literature, studies on similar pyrazole carbohydrazide derivatives provide insights into the expected crystal structure parameters. Pyrazole-carbohydrazide compounds typically crystallize in monoclinic or triclinic crystal systems.

For comparison, related pyrazole derivatives such as N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide have been characterized by X-ray diffraction. These studies reveal that pyrazole carbohydrazide molecules typically form hydrogen-bonded networks in the crystal lattice, with the carbohydrazide nitrogen atoms participating as hydrogen bond donors and the carbonyl oxygen as an acceptor.

The molecular packing in the crystal structure is often characterized by:

- Intermolecular N-H···O hydrogen bonds creating one-dimensional chains

- Potential π-π stacking interactions between aromatic rings

- The tert-butyl and 4-fluorobenzyl substituents influencing molecular orientation and crystal packing

Similar compounds exhibit crystal morphologies ranging from block-like to prismatic crystals depending on crystallization conditions.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide. Based on its structure and data from similar compounds, the following spectral features are expected:

¹H NMR Spectral Analysis:

The proton NMR spectrum would show several characteristic signals corresponding to the different structural components:

tert-Butyl group: A prominent singlet integrating for 9 protons appears typically in the range of δ 1.0-1.4 ppm.

4-Fluorobenzyl group:

Pyrazole CH: A singlet integrating for 1 proton at approximately δ 6.0-6.5 ppm.

Carbohydrazide NH-NH₂ protons:

Spin-spin coupling patterns would be particularly evident in the aromatic region, where the fluorine atom creates distinctive splitting patterns with the neighboring aromatic protons.

¹³C NMR Spectral Analysis:

The carbon-13 NMR spectrum would display signals for all 15 carbon atoms in the structure:

tert-Butyl carbon signals:

4-Fluorobenzyl carbon signals:

Pyrazole ring carbons:

Carbohydrazide carbonyl carbon: A signal at approximately δ 160-170 ppm

Infrared (IR) Vibrational Spectroscopy

Infrared spectroscopy reveals characteristic vibration bands associated with the functional groups present in 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide:

N-H stretching vibrations:

C-H stretching vibrations:

Carbonyl stretching:

C=N and C=C stretching:

C-F stretching:

Other significant bands:

These IR spectral features serve as a fingerprint for confirming the identity and structural integrity of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide. The expected mass spectrometric data include:

Molecular ion peak [M]⁺:

Major fragmentation pathways:

Characteristic fragment ions:

Base peak:

Different ionization techniques yield complementary information:

- Electron Impact (EI) provides extensive fragmentation patterns useful for structural elucidation

- Electrospray Ionization (ESI) typically yields the protonated molecular ion [M+H]⁺ at m/z 291

- Chemical Ionization (CI) can produce adduct ions such as [M+NH₄]⁺ at m/z 308

High-resolution mass spectrometry confirms the molecular formula with an exact mass measurement of 290.15400 for C₁₅H₁₉FN₄O.

The mass spectrometric fragmentation pattern serves as a valuable tool for structural confirmation and identification of 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide.

Propriétés

IUPAC Name |

5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O/c1-15(2,3)13-8-12(14(21)18-17)20(19-13)9-10-4-6-11(16)7-5-10/h4-8H,9,17H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYGSOKHINHYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)NN)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378465 | |

| Record name | 3-tert-Butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

263762-14-7 | |

| Record name | 3-tert-Butyl-1-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide (CAS No. 263762-14-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on anti-inflammatory and analgesic effects, along with its synthesis and structure-activity relationships (SARs).

- Molecular Formula : C15H19FN4O

- Molecular Weight : 290.34 g/mol

- Melting Point : 183 °C

- Density : 1.22 g/cm³ (predicted) .

Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory properties of pyrazole derivatives, including 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide. The compound has shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.

| Compound | COX-2 Inhibition IC50 (μmol) | Reference |

|---|---|---|

| 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide | Not explicitly stated but implied to be effective | |

| Celecoxib (standard) | 0.04 ± 0.01 |

In a study assessing various pyrazole derivatives, compounds with similar structures demonstrated significant anti-inflammatory effects, indicating that modifications to the pyrazole ring can enhance biological activity.

Analgesic Activity

The analgesic potential of this compound was evaluated using the carrageenan-induced paw edema model in rats. Results suggested that the compound exhibited a notable reduction in edema, which correlates with its anti-inflammatory effects.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. The presence of the tert-butyl and fluorobenzyl groups enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Key Findings from SAR Studies:

- Substitution on the pyrazole ring can significantly alter pharmacological profiles.

- The introduction of electron-withdrawing groups (like fluorine) generally increases potency against COX enzymes .

Case Studies and Research Findings

Recent literature has documented various studies on similar pyrazole derivatives, highlighting their pharmacological activities:

- Anti-inflammatory Effects : A series of substituted pyrazoles were synthesized and screened for COX inhibition. Compounds showed IC50 values comparable to celecoxib, indicating potential as anti-inflammatory agents .

- Safety Profiles : Histopathological evaluations indicated minimal degenerative changes in organs, suggesting that these compounds may possess favorable safety profiles for further development .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3-(tert-butyl)-1H-pyrazole-5-carboxylic acid with hydrazine derivatives. The resulting compound possesses a molecular formula of and a molecular weight of 276.31 g/mol . The compound exhibits a melting point of approximately 183 °C, indicating its stability at room temperature .

Anticancer Properties

Research has indicated that pyrazole derivatives, including 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide, exhibit significant anticancer activities. Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including A549 lung cancer cells, by inducing apoptosis . The incorporation of the carbohydrazide moiety enhances the biological activity of these compounds, making them potential candidates for further development as anticancer agents.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds with similar structures have demonstrated moderate bactericidal and bacteriostatic effects against various microbial strains . The effectiveness of these compounds often depends on the nature of substituents on the phenyl ring, which can influence their interaction with microbial targets.

Potential Therapeutic Uses

Given its diverse biological activities, 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide holds promise for several therapeutic applications:

- Cancer Treatment : Further investigation into its anticancer properties could lead to the development of new chemotherapeutic agents.

- Antimicrobial Agents : Its ability to combat microbial infections makes it a candidate for developing new antibiotics or antifungal treatments.

- Anti-inflammatory Drugs : The potential anti-inflammatory effects warrant exploration in the context of chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of pyrazole derivatives:

Analyse Des Réactions Chimiques

(a) Formation of Hydrazine Derivatives

The carbohydrazide group participates in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazone derivatives. For example:

This reaction is catalyzed under acidic or neutral conditions .

(b) Oxidation Reactions

The hydrazide moiety can undergo oxidation to form diazenes or carboxylic acids. Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) in acetic acid.

-

Potassium permanganate (KMnO₄) in aqueous acidic conditions.

(c) Reduction Reactions

Reduction of the hydrazide group yields primary amines:

Sodium borohydride (NaBH₄) in ethanol is also effective but less aggressive .

(d) Substitution Reactions

Nucleophilic substitution occurs at the pyrazole ring’s C-3 or C-5 positions, facilitated by electron-withdrawing groups. For example, halogenation or alkylation reactions proceed under basic conditions .

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Condensation | Aldehydes/ketones, HCl/EtOH | Reflux, 4–6 h |

| Oxidation | H₂O₂ (30%), AcOH | 60°C, 2–3 h |

| Reduction | NaBH₄, EtOH | RT, 1 h |

| Substitution | Cl₂, AlCl₃ | 0–5°C, anhydrous DCM |

Major Products Formed

(a) Synthetic Optimization

-

The compound is synthesized via acylation of 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbonyl chloride with hydrazine hydrate. Yields exceed 80% when using triethylamine as a base in dichloromethane .

-

Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .

(b) Stability and Reactivity

Méthodes De Préparation

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide generally involves:

- Construction or modification of the pyrazole ring with a tert-butyl substituent at position 3.

- Introduction of the 4-fluorobenzyl group at the N1 position.

- Conversion of the pyrazole-5-carboxylic acid or ester intermediate into the carbohydrazide.

Stepwise Preparation Method

Pyrazole Core Formation and tert-Butyl Substitution

Literature on related pyrazole derivatives suggests that the tert-butyl group at position 3 can be introduced via alkylation or by using tert-butyl-substituted starting materials. For example, pyrazole bromide intermediates with tert-butyl substitution have been synthesized efficiently through selective Sandmeyer reactions on diaminopyrazoles, enabling good yields and versatility in further functionalization.

N1-Substitution with 4-Fluorobenzyl Group

Detailed Research Findings

- Catalysts and solvents: Sodium iodide or potassium iodide can be used as catalysts in related pyrazole synthesis steps involving condensation and cyclization reactions, improving yields and purity.

- Temperature control: Low-temperature conditions during substitution and condensation steps (e.g., -5 to 5 °C) help control reaction rates and minimize by-products.

- Purification: Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol) is effective for obtaining pure pyrazole derivatives.

- Yield optimization: The use of specific catalysts and careful control of reaction parameters, including solvent ratios and temperature, significantly enhances the yield and scalability of the synthesis.

Notes on Challenges and Solutions

- Raw material availability for fluorobenzyl reagents can be a limiting factor; sourcing or synthesizing 4-fluorobenzyl halides is essential for efficient preparation.

- Scale-up challenges are addressed by avoiding chromatographic purification and optimizing reaction conditions for industrial feasibility.

- Selective functionalization of the pyrazole ring requires precise control of reaction conditions to avoid side reactions, especially during halogenation and substitution steps.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(tert-butyl)-1-(4-fluorobenzyl)-1H-pyrazole-5-carbohydrazide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via a multi-step process:

- Step 1 : Condensation of a substituted pyrazole precursor (e.g., 3-tert-butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carboxylic acid) with hydrazine hydrate under reflux in ethanol .

- Step 2 : Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) to isolate the carbohydrazide derivative .

- Critical Parameters : Reaction temperature (60–80°C), stoichiometric excess of hydrazine (1.2–1.5 eq), and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm tert-butyl (δ ~1.3 ppm), fluorobenzyl (δ ~5.3 ppm for CH₂), and hydrazide (NH peaks at δ ~9–10 ppm) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (60:40) at 1.0 mL/min flow rate .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

Q. What standard biological assays are used to evaluate its pharmacological potential?

- Methodological Answer :

- Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents, with dose-response profiling (10–100 mg/kg, i.p.) .

- Cytotoxicity Screening : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure .

- Enzyme Inhibition : Fluorometric assays for carbonic anhydrase or cyclooxygenase isoforms, using acetazolamide as a reference inhibitor .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict interactions between this compound and biological targets (e.g., carbonic anhydrase)?

- Methodological Answer :

- Software : AutoDock Vina or Schrödinger Suite for docking simulations .

- Target Preparation : Retrieve crystal structures from PDB (e.g., 1MX7 for carbonic anhydrase II); remove water molecules and add polar hydrogens .

- Validation : Re-dock co-crystallized ligands (e.g., acetazolamide) to validate grid parameters (RMSD ≤2.0 Å) .

- Analysis : Prioritize binding poses with lowest ΔG and hydrogen bonds to zinc-coordinating residues (His94, His96, His119) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Meta-Analysis : Pool data from independent studies (e.g., enzyme assays) and apply statistical weighting for sample size and assay conditions .

- Experimental Replication : Standardize protocols (e.g., substrate concentration, pH, temperature) and use internal controls (e.g., reference inhibitors) .

- Structural Validation : Confirm compound integrity via X-ray crystallography or 2D-NMR to rule out batch-dependent degradation .

Q. How can X-ray crystallography elucidate the compound’s conformation and intermolecular interactions?

- Methodological Answer :

- Crystallization : Vapor diffusion using DMF/water (1:1) at 4°C to grow single crystals .

- Data Collection : Synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) datasets .

- Refinement : SHELXL for structure solution; analyze hydrogen-bonding networks (e.g., N–H⋯O interactions between hydrazide and adjacent pyrazole rings) .

Q. What methodologies improve solubility and stability for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400/water (40:60) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .

- Stability Testing : Forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC .

- Lyophilization : Prepare stable lyophilized powders with mannitol or trehalose as cryoprotectants .

Q. How do fluorinated substituents influence electronic properties and reactivity in synthetic modifications?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces and Fukui indices for electrophilic attack .

- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-fluorobenzyl position via Ullman coupling; monitor regioselectivity via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.